molecular formula C11H19ClO B14586014 (3R,4R)-4-chloro-3-cyclohexyloxane CAS No. 61639-22-3

(3R,4R)-4-chloro-3-cyclohexyloxane

Cat. No.: B14586014
CAS No.: 61639-22-3
M. Wt: 202.72 g/mol
InChI Key: VWDBLGGRBJGTIC-WDEREUQCSA-N
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Description

(3R,4R)-4-chloro-3-cyclohexyloxane is a chiral compound with significant interest in various scientific fields due to its unique structural properties. This compound features a cyclohexane ring substituted with a chlorine atom and an oxane ring, making it a valuable subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-chloro-3-cyclohexyloxane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclohexanol with thionyl chloride to introduce the chlorine atom, followed by cyclization with an appropriate oxane precursor . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control temperature, pressure, and reactant concentrations, optimizing the reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-chloro-3-cyclohexyloxane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

The major products formed from these reactions include substituted cyclohexanes, cyclohexanols, and various cyclic ethers, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of (3R,4R)-4-chloro-3-cyclohexyloxane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,4R)-4-chloro-3-cyclohexyloxane is unique due to its specific combination of a cyclohexane ring and an oxane ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in various fields of research and industry .

Properties

CAS No.

61639-22-3

Molecular Formula

C11H19ClO

Molecular Weight

202.72 g/mol

IUPAC Name

(3R,4R)-4-chloro-3-cyclohexyloxane

InChI

InChI=1S/C11H19ClO/c12-11-6-7-13-8-10(11)9-4-2-1-3-5-9/h9-11H,1-8H2/t10-,11+/m0/s1

InChI Key

VWDBLGGRBJGTIC-WDEREUQCSA-N

Isomeric SMILES

C1CCC(CC1)[C@@H]2COCC[C@H]2Cl

Canonical SMILES

C1CCC(CC1)C2COCCC2Cl

Origin of Product

United States

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